molecular formula C22H21N5O2 B1233806 2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one

2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one

Cat. No. B1233806
M. Wt: 387.4 g/mol
InChI Key: GDVZNNUXEGUATE-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one is a member of quinazolines.

Scientific Research Applications

Synthesis and Derivative Formation

The compound's synthesis has been a subject of interest, particularly in the formation of quinazoline and 1,3-benzoxazole derivatives. For instance, the reaction of certain azirines with picramic acid results in a mixture of products including 1,2,3,4-tetrahydroquinazoline-2-one and 2-(1-aminoalkyl)-1,3-benzoxazole, as demonstrated by Villalgordo, Vincent, and Heimgartner (Villalgordo, Vincent, & Heimgartner, 1990).

Antioxidant Studies

Khalida F. Al-azawi explored the synthesis of quinazolin derivatives and evaluated their antioxidant properties. The study found that some synthesized compounds showed excellent scavenging capacity against specific radicals, highlighting their potential as antioxidants (Al-azawi, 2016).

Photoactivation Properties

Chen and Steinmetz examined amino-substituted benzoquinones, related to benzoxazoline structures. They discovered that upon exposure to visible light, these compounds can undergo photocyclization, highlighting their potential in photoactivation applications (Chen & Steinmetz, 2006).

Catalysis and Reaction Mechanisms

Lahm and Opatz studied the benzoxazol-2-yl- substituent, finding it acts as a removable activating and directing group in certain catalytic reactions. This property has implications for developing unique synthetic pathways in organic chemistry (Lahm & Opatz, 2014).

Synthesis of Heterocyclic Systems

Soldatenkov et al. investigated the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, highlighting the compound's role in forming complex heterocyclic systems. This contributes to understanding the versatility of benzoxazole derivatives in synthetic organic chemistry (Soldatenkov et al., 2012).

properties

Product Name

2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-pyridin-2-yl-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C22H21N5O2/c1-22(2)11-15-18(16(28)12-22)19(14-8-5-6-10-23-14)26-20(24-15)27-21-25-13-7-3-4-9-17(13)29-21/h3-10,19H,11-12H2,1-2H3,(H2,24,25,26,27)

InChI Key

GDVZNNUXEGUATE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=CC=N5)C(=O)C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one
Reactant of Route 2
2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one
Reactant of Route 3
2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one
Reactant of Route 4
2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one
Reactant of Route 5
2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one
Reactant of Route 6
2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one

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